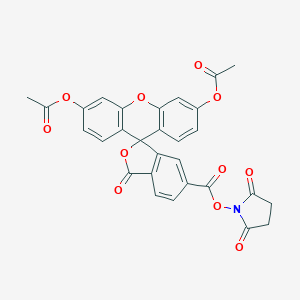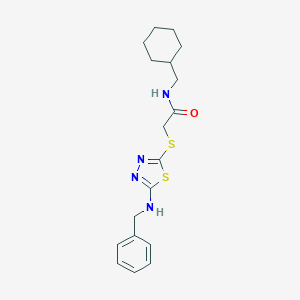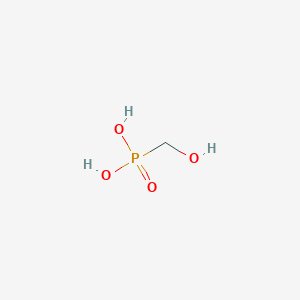
6-カルボキシフルオレセインジアセテートN-スクシンイミジルエステル
概要
説明
(2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate is a complex organic compound with a unique spiro structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a spiro linkage between a benzofuran and a xanthene moiety, with additional functional groups that contribute to its reactivity and utility.
科学的研究の応用
(2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable conjugates with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of advanced materials and as a crosslinking agent in polymer chemistry
作用機序
Target of Action
The primary target of 6-CFDA N-succinimidyl ester, also known as 6-Carboxy-fluorescein diacetate N-succinimidyl ester, is free amines present in cells . These amines are found in various cellular components, including proteins, and play crucial roles in numerous biological processes.
Mode of Action
6-CFDA N-succinimidyl ester is capable of spontaneously and irreversibly binding to these free amines . This binding is facilitated by the succinimidyl group present in the compound, which reacts with the amine groups to form stable covalent bonds .
Biochemical Pathways
Once inside the cell, the compound is hydrolyzed to fluorescent 6-carboxyfluorescein . This reaction is facilitated by intracellular esterases . The resulting fluorescent compound can then covalently label intracellular proteins , allowing for the tracking of various cellular processes, including cell division .
Pharmacokinetics
The compound is cell-permeable, allowing it to easily enter cells . Once inside, it is stable and retained within the cells for a long period, enabling long-term tracking of cellular processes . It is soluble in DMSO , which can impact its bioavailability and use in various experimental setups.
Result of Action
The action of 6-CFDA N-succinimidyl ester results in the fluorescent labeling of cells, which can be detected and quantified using techniques such as flow cytometry . This allows for the tracking of cell division in both mammalian cells and bacteria , and the non-destructive staining of bacterial cells .
Action Environment
The action of 6-CFDA N-succinimidyl ester can be influenced by various environmental factors. For instance, the presence of other amines can compete with the cellular amines for the binding sites on the compound. Additionally, the activity of intracellular esterases, which can vary depending on the cell type and physiological state of the cell, can influence the rate of hydrolysis of the compound to the fluorescent 6-carboxyfluorescein . The compound should be stored under desiccating conditions at -20°C for up to 12 months .
生化学分析
Biochemical Properties
6-CFDA N-succinimidyl ester is capable of spontaneously and irreversibly binding to free amines . It is utilized in flow cytometry experiments for tracking cell division in both mammalian cells and bacteria . The compound hydrolyzes to fluorescent 6-carboxyfluorescein and covalently labels intracellular proteins .
Cellular Effects
The compound is cell-permeable and can diffuse into cells . Once inside the cells, 6-CFDA N-succinimidyl ester is hydrolyzed by intracellular esterases to form 6-carboxyfluorescein . This results in the covalent labeling of intracellular proteins, which can be used to track cell division and other cellular processes .
Molecular Mechanism
The molecular mechanism of action of 6-CFDA N-succinimidyl ester involves its conversion to 6-carboxyfluorescein by intracellular esterases . The resulting compound covalently binds to intracellular lysine residues and other amine sources . This covalent coupling reaction results in the stable labeling of cells, allowing for long-term tracking of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-CFDA N-succinimidyl ester can be observed over time. The compound is stable and can be stored for up to 12 months under desiccating conditions . Most cell types will excrete a proportion of the dye over the course of the first 24–48 hours following staining .
Metabolic Pathways
The metabolic pathways involving 6-CFDA N-succinimidyl ester primarily involve its hydrolysis by intracellular esterases to form 6-carboxyfluorescein
Transport and Distribution
6-CFDA N-succinimidyl ester is cell-permeable and can diffuse into cells . Once inside the cells, it is hydrolyzed and covalently binds to intracellular proteins
Subcellular Localization
Given its ability to diffuse into cells and bind to intracellular proteins , it is likely that it is distributed throughout the cell
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate typically involves multiple steps. One common approach is the reaction of 3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-4-carboxylic acid with acetic anhydride to introduce the acetyl groups. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch reactions with precise control over temperature, pH, and reaction times to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The acetyl groups can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Derivatives with different functional groups replacing the acetyl groups.
Hydrolysis: 3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-4-carboxylic acid and acetic acid.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another NHS ester used for protein crosslinking.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Used in the synthesis of antibody-drug conjugates.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Utilized in the formation of stable carbamate linkages
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19NO11/c1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h3-8,11-13H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPOSNWWINVNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407790 | |
| Record name | 6-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[[2]benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150206-15-8 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150206-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Carboxyfluorescein diacetate succinimidyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[[2]benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Carboxyfluorescein diacetate succinimidyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KQF9Z3Y49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)



